Benzene, dichloro(trifluoromethyl)-

Description

BenchChem offers high-quality Benzene, dichloro(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, dichloro(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

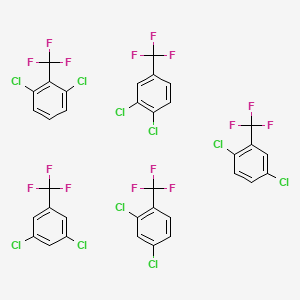

Properties

CAS No. |

30498-35-2 |

|---|---|

Molecular Formula |

C35H15Cl10F15 |

Molecular Weight |

1075.0 g/mol |

IUPAC Name |

1,2-dichloro-4-(trifluoromethyl)benzene;1,3-dichloro-2-(trifluoromethyl)benzene;1,3-dichloro-5-(trifluoromethyl)benzene;1,4-dichloro-2-(trifluoromethyl)benzene;2,4-dichloro-1-(trifluoromethyl)benzene |

InChI |

InChI=1S/5C7H3Cl2F3/c8-5-1-4(7(10,11)12)2-6(9)3-5;8-4-1-2-6(9)5(3-4)7(10,11)12;8-4-1-2-5(6(9)3-4)7(10,11)12;8-5-2-1-4(3-6(5)9)7(10,11)12;8-4-2-1-3-5(9)6(4)7(10,11)12/h5*1-3H |

InChI Key |

UEJHAEUIXSGCFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl.C1=CC(=C(C=C1C(F)(F)F)Cl)Cl.C1=CC(=C(C=C1Cl)Cl)C(F)(F)F.C1=CC(=C(C=C1Cl)C(F)(F)F)Cl.C1=C(C=C(C=C1Cl)Cl)C(F)(F)F |

Origin of Product |

United States |

Contextualization Within Fluorinated Aromatic Chemistry Research

Benzene (B151609), dichloro(trifluoromethyl)- is a key compound in the specialized area of fluorinated aromatic chemistry. This field investigates aromatic compounds containing fluorine atoms, which often exhibit unique chemical and physical properties. The presence of both chlorine and a trifluoromethyl group on the benzene ring of this compound makes it a subject of particular interest. solubilityofthings.comontosight.ai

The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which significantly influences the compound's reactivity. ontosight.ai This electronic effect, combined with the presence of chlorine atoms, makes dichloro(trifluoromethyl)benzene a valuable building block in the synthesis of more complex molecules. ontosight.ai Researchers are particularly interested in its behavior in various chemical reactions, such as electrophilic and nucleophilic aromatic substitution. solubilityofthings.comontosight.ai The study of such reactions helps in understanding the fundamental principles of how substituents affect the properties of aromatic rings. aip.org

Historical Trajectories of Research on Substituted Benzene Derivatives

The study of substituted benzene (B151609) derivatives has a rich history, dating back to the 19th century with Michael Faraday's isolation of benzene in 1825. schoolwires.net Early research focused on understanding the fundamental structure of benzene and how the attachment of different chemical groups (substituents) to the benzene ring would alter its properties and reactivity. schoolwires.net

A significant breakthrough came with August Kekulé's proposed ring structure for benzene in 1872, which provided a framework for understanding how substituents could be arranged around the ring. schoolwires.net Throughout the 20th century, chemists developed a deeper understanding of the electronic effects of substituents, classifying them as either electron-donating or electron-withdrawing, and how these effects direct the position of further substitutions on the benzene ring. aip.orgschoolwires.net This foundational knowledge paved the way for the controlled synthesis of a vast array of substituted benzene derivatives with specific desired properties for use in materials science, pharmaceuticals, and agrochemicals. asianscientist.com

Contemporary Academic Significance of Dichloro Trifluoromethyl Benzene Studies

In the present day, dichloro(trifluoromethyl)benzene continues to be a compound of high interest in academic research. Its primary significance lies in its role as a versatile intermediate in the synthesis of novel organic compounds. solubilityofthings.comontosight.ai The unique combination of chloro and trifluoromethyl substituents allows for a wide range of chemical transformations, making it a valuable tool for organic chemists. ontosight.ai

Isomeric Considerations and Research Focus E.g., 1,2 Dichloro 4 Trifluoromethyl Benzene

Novel Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com In this process, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The reaction generally proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. dalalinstitute.com

For a substituted benzene ring like dichlorotrifluoromethylbenzene, the existing substituents profoundly influence the rate and regioselectivity of further substitution. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. Conversely, the chlorine atoms (-Cl) are also deactivating but are ortho, para-directors. The ultimate position of substitution depends on the interplay of these directing effects and the specific isomer of dichlorotrifluoromethylbenzene used as the starting material.

Novel approaches to EAS often focus on enhancing reaction rates and controlling selectivity. This can involve the use of highly reactive electrophilic reagents or specialized catalyst systems. For instance, in the context of halogenation, a Lewis acid catalyst is typically required to polarize the halogen molecule (e.g., Cl2 or Br2) and generate a potent electrophile. masterorganicchemistry.com For nitration, a mixture of nitric acid and sulfuric acid is conventionally used to generate the nitronium ion (NO2+), the active electrophile. dalalinstitute.com The challenge in the synthesis of derivatives of dichlorotrifluoromethylbenzene lies in overcoming the strong deactivation of the ring to achieve efficient substitution.

Regioselective Functionalization Techniques

Achieving regioselectivity—the control of the site of chemical reaction—is paramount in the synthesis of specific isomers of functionalized dichlorotrifluoromethylbenzene. The inherent directing effects of the chloro and trifluoromethyl groups provide a primary level of control. However, more advanced techniques are often required to direct functionalization to a specific, desired position, potentially overriding the natural electronic preferences.

One powerful strategy is directed ortho-metalation (DoM). In this technique, a functional group on the aromatic ring directs the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryl-lithium or aryl-magnesium species can then be trapped by a wide range of electrophiles, allowing for the regioselective introduction of a new substituent. While the trifluoromethyl group itself is not a directing group for DoM, other functional groups that could be present on the ring or introduced temporarily could serve this purpose.

Steric hindrance can also be exploited to control regioselectivity. Bulky substituents can physically block access to adjacent positions, favoring substitution at less hindered sites. dalalinstitute.com For example, the attack at a position flanked by a substituent is generally disfavored. In the case of dichlorotrifluoromethylbenzene isomers, the steric bulk of the chlorine atoms and the trifluoromethyl group will play a significant role in directing incoming reagents.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, Negishi, and Buchwald-Hartwig amination allow for the modular construction of complex molecules from simpler precursors. acs.orgustc.edu.cn

In the context of synthesizing derivatives of "Benzene, dichloro(trifluoromethyl)-", the chlorine atoms can serve as handles for cross-coupling. Aryl chlorides are often less reactive than the corresponding bromides or iodides, but significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled their efficient use. ustc.edu.cn

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.netacs.org This is a versatile method for forming new C-C bonds. For example, a specific isomer of dichlorotrifluoromethylbenzene could be coupled with an arylboronic acid to generate a substituted biphenyl (B1667301) derivative.

Heck Reaction: The Heck reaction couples an organohalide with an alkene using a palladium catalyst to form a substituted alkene. ustc.edu.cn This allows for the introduction of vinyl groups onto the dichlorotrifluoromethylbenzene core.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. ustc.edu.cn It is a powerful method for synthesizing anilines and other N-aryl compounds from dichlorotrifluoromethylbenzene.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, and extensive screening is often necessary to find optimal conditions. acs.org A key advantage of these methods is their functional group tolerance, allowing for their application to a wide range of substrates.

Table 1: Overview of Transition Metal-Catalyzed Reactions for Functionalizing Dichloro(trifluoromethyl)benzene

| Reaction Name | Reactants | Bond Formed | Catalyst/Reagents Example |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-Cl + R-B(OH)2 | Ar-R (C-C) | Pd(OAc)2, PPh3, Na2CO3 |

| Heck Reaction | Ar-Cl + Alkene | Ar-Alkene (C-C) | Pd(OAc)2, Base |

| Buchwald-Hartwig Amination | Ar-Cl + R2NH | Ar-NR2 (C-N) | Palladium catalyst, Strong base |

| Negishi Coupling | Ar-Cl + R-ZnX | Ar-R (C-C) | Palladium or Nickel catalyst |

Green Chemistry Approaches in Dichloro(trifluoromethyl)benzene Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net This involves considerations such as atom economy, the use of safer solvents, energy efficiency, and the development of sustainable catalysts. nih.gov

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. jddhs.com Solvent-free, or solid-state, reactions offer a compelling alternative. researchgate.net These reactions can be conducted by grinding solids together, sometimes with the aid of microwave irradiation or ball milling to provide the necessary energy. nih.govresearchgate.net

Reactions on solid mineral supports, such as alumina (B75360) or silica, represent another solvent-free approach. researchgate.net The reagents are adsorbed onto the surface of the support, where the reaction takes place. This can lead to enhanced reactivity and selectivity compared to solution-phase reactions. researchgate.net These techniques could potentially be applied to various steps in the synthesis of dichlorotrifluoromethylbenzene, such as halogenation or nitration, thereby reducing solvent waste.

Catalysis is a cornerstone of green chemistry because catalysts, used in small amounts, can increase reaction efficiency and reduce energy consumption. jk-sci.com The development of sustainable catalysts focuses on replacing toxic or precious metals (like palladium) with more earth-abundant and less toxic alternatives, such as iron, copper, or nickel. ustc.edu.cn

Introduced by Barry Trost, the concept of atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. rsc.orgnih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. numberanalytics.com A higher atom economy signifies a more efficient and less wasteful process. jocpr.com

Table 2: Comparison of Reaction Types by Atom Economy

| Reaction Type | Atom Economy | Description |

|---|---|---|

| Addition | 100% | All reactant atoms are incorporated into the final product. rsc.org |

| Rearrangement | 100% | Atoms of a single reactant are rearranged to form the product. |

| Substitution | < 100% | An atom or group is replaced by another, generating a byproduct. |

| Elimination | < 100% | Atoms are removed from a molecule, forming a double bond and byproducts. |

Stereoselective Synthesis of Chiral Analogues

The direct stereoselective synthesis to create chiral analogs of "Benzene, dichloro(trifluoromethyl)-" by functionalizing the aromatic ring is a challenging endeavor and is not extensively documented in current literature. The symmetrical nature of the parent molecule and the deactivating effect of the chlorine and trifluoromethyl substituents make stereocontrolled transformations on the aromatic core difficult. However, the synthesis of chiral analogues can be approached through several established principles in asymmetric synthesis, primarily focusing on the introduction of chirality on a substituent attached to the dichlorobenzotrifluoride ring or through the resolution of racemic mixtures.

One conceptual approach involves the asymmetric functionalization of a pre-existing functional group on the aromatic ring. For instance, if a derivative of dichlorobenzotrifluoride bearing a ketone or imine substituent were synthesized, it could potentially undergo asymmetric reduction or addition reactions to generate a chiral center. Organocatalytic methods, for example, have been successfully employed for the enantioselective reduction of trifluoromethyl aryl ketoimines to produce chiral amines with high stereochemical efficiency. researchgate.net While not demonstrated specifically on a dichlorinated substrate, this methodology provides a framework for creating chiral amine analogues of "Benzene, dichloro(trifluoromethyl)-".

Another strategy is the use of chiral derivatizing agents to resolve a racemic mixture of a functionalized dichlorobenzotrifluoromethylbenzene derivative. nih.gov This classical method involves reacting the racemic compound with an enantiomerically pure chiral agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary from each separated diastereomer would yield the individual enantiomers of the target analogue. For example, chiral acids or amines can be used to resolve racemic amines or carboxylic acids, respectively.

Furthermore, advances in asymmetric catalysis offer potential routes. For example, nickel-catalyzed asymmetric cross-coupling reactions have been developed for the synthesis of chiral trifluoromethylated alkanes from aryl iodides. rsc.org A hypothetical dichlorotrifluoromethyl-iodobenzene could potentially be a substrate for such a reaction to create a chiral center on an alkyl chain attached to the aromatic ring.

While direct asymmetric synthesis on the "Benzene, dichloro(trifluoromethyl)-" core remains an area for future research, the principles of stereoselective synthesis offer viable, albeit indirect, pathways to its chiral analogues.

Interactive Data Table: Conceptual Approaches to Chiral Analogues

| Method | Description | Potential Substrate | Key Reagents/Catalysts | Expected Outcome |

| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone or imine. | Dichloro(trifluoromethyl)phenyl ketone | Chiral catalyst (e.g., organocatalyst), reducing agent | Enantiomerically enriched alcohol or amine |

| Chiral Resolution | Separation of a racemic mixture via diastereomer formation. | Racemic dichloro(trifluoromethyl)phenyl derivative with a functional group (e.g., -COOH, -NH2) | Chiral resolving agent (e.g., chiral amine, chiral acid) | Separated enantiomers of the derivative |

| Asymmetric Cross-Coupling | Formation of a chiral center via a catalyzed cross-coupling reaction. | Iodo-dichloro(trifluoromethyl)benzene | Nickel catalyst, chiral ligand, coupling partner | Chiral alkyl or aryl substituted derivative |

Flow Chemistry and Continuous Processing in Dichloro(trifluoromethyl)benzene Production

The production of "Benzene, dichloro(trifluoromethyl)-", particularly isomers like 3,4-dichlorobenzotrifluoride (B146526), can be significantly enhanced by employing flow chemistry and continuous processing. These modern manufacturing techniques offer substantial advantages over traditional batch methods, especially concerning safety, efficiency, and scalability for reactions involving hazardous reagents and extreme conditions. researchgate.netneuroquantology.comnih.gov

The synthesis of 3,4-dichlorobenzotrifluoride often involves the chlorination of 4-chlorobenzotrifluoride (B24415) at elevated temperatures, a process that can be effectively managed in a continuous flow setup. google.comgoogle.com Patents describe processes where gaseous chlorine is continuously fed into a reactor containing the substrate and a catalyst. google.comgoogle.com The use of a continuous flow stirred tank reactor (CSTR) or a tubular reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and yield while minimizing the formation of byproducts. google.comgoogleapis.com

A key advantage of flow chemistry in this context is the enhanced safety profile. Reactions like chlorination and fluorination are often highly exothermic. In a continuous flow system, the small reactor volume and high surface-area-to-volume ratio facilitate rapid heat dissipation, preventing thermal runaways. youtube.com Furthermore, hazardous intermediates can be generated and consumed in situ, avoiding their accumulation in large quantities. youtube.com

The continuous production of benzotrifluoride (B45747) derivatives has been described using gas-phase reactions in tubular reactors packed with a catalyst. google.comgoogleapis.com For instance, the reaction of a benzotrichloride (B165768) derivative with hydrogen fluoride (B91410) can be carried out in a continuous manner. google.com While this specific patent does not detail the synthesis of the dichloro-substituted variant, the principles are applicable. The continuous removal of the product from the reaction mixture can also help to drive the equilibrium and improve conversion rates.

The table below outlines typical process parameters for the continuous synthesis of 3,4-dichlorobenzotrifluoride as derived from patent literature. google.com

Interactive Data Table: Process Parameters for Continuous Synthesis of 3,4-Dichlorobenzotrifluoride

| Parameter | Value/Range | Notes |

| Starting Material | 4-Chlorobenzotrifluoride | The precursor to be chlorinated. |

| Reagent | Dry Chlorine Gas | Continuously fed into the reactor. |

| Catalyst | Not specified in detail, but likely a Lewis acid | A catalyst is used to facilitate the chlorination. |

| Reactor Type | Stirred Reactor | Suitable for gas-liquid reactions. |

| Temperature | 70-90 °C | Kept constant during the reaction. |

| Chlorine Gas Flow Rate | 0.2-0.7 m³/h | A range for the continuous feed of chlorine. |

| Reaction Time | > 2 hours | The reaction is run until a high conversion is achieved. |

| Target Conversion | > 90 wt% | The reaction is stopped when the desired product concentration is reached. |

| Final Purity | > 99 wt% | Achieved after distillation. |

Nucleophilic Aromatic Substitution Mechanisms and Kinetics

The significant electron deficiency of the dichlorotrifluoromethylbenzene ring makes it a prime substrate for nucleophilic aromatic substitution (SNAr). This reaction is greatly accelerated by the presence of strong electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, which stabilize the negatively charged intermediate. fishersci.commasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism.

Mechanism:

Addition of Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing a leaving group (a chlorine atom in this case), forming a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily broken during this step.

Elimination of Leaving Group: The aromaticity is restored by the expulsion of the chloride ion (Cl⁻), resulting in the substituted product.

The formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.com The stability of this intermediate is crucial to the reaction rate. In dichlorotrifluoromethylbenzene, the negative charge of the Meisenheimer complex is delocalized onto the ortho and para positions relative to the site of attack. The -CF3 group provides powerful stabilization through its strong inductive effect (-I effect) when the charge is delocalized onto the carbon atom to which it is attached.

For 3,4-dichlorobenzotrifluoride , nucleophilic attack can occur at C-1 (para to the C-4 chlorine) or C-2 (ortho to the C-1 chlorine). Attack at the C-4 position is more favorable as the negative charge in the resulting Meisenheimer complex is stabilized by resonance with the para-trifluoromethyl group. In the reaction of the analogous 3,4-dichloronitrobenzene (B32671) with methoxide (B1231860), the nucleophile adds to the ring to generate a resonance-stabilized anionic Meisenheimer complex. quizlet.com

For 2,4-dichlorobenzotrifluoride (B41404) , substitution can occur at either C-2 or C-4. Attack at C-4 is generally favored due to the strong para-stabilizing effect of the -CF3 group at the C-1 position. Attack at C-2 is less favored as the stabilizing -CF3 group is in a meta position relative to the attack site, and steric hindrance from the adjacent -CF3 group may also play a role.

Kinetic studies on analogous compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, show that aminodechlorination occurs preferentially at the position activated by an ortho or para nitro group. researchgate.net While specific kinetic data for dichlorobenzotrifluoride is sparse in readily available literature, the reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I, as the C-X bond cleavage is not the rate-limiting step. masterorganicchemistry.com

Table 1: Predicted Regioselectivity in SNAr Reactions of Dichlorobenzotrifluoride Isomers This table is generated based on established principles of SNAr reactions.

| Isomer | Possible Attack Sites | Predicted Major Product Site | Rationale |

|---|---|---|---|

| 3,4-Dichlorobenzotrifluoride | C-4, C-3 | C-4 | The -CF3 group is para to C-4, providing strong resonance and inductive stabilization of the Meisenheimer complex. |

| 2,4-Dichlorobenzotrifluoride | C-4, C-2 | C-4 | The -CF3 group is para to C-4, providing strong stabilization. Attack at C-2 is less favored due to meta-relationship with -CF3 and potential steric hindrance. |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on dichlorotrifluoromethylbenzene is significantly more challenging than on benzene itself. Both the trifluoromethyl group and chlorine atoms are deactivating substituents, making the ring less nucleophilic. libretexts.org The regiochemical outcome is determined by the competing directing effects of these groups.

-CF3 group: Strongly deactivating due to its powerful inductive electron withdrawal (-I effect). It is a meta-director. libretexts.org

-Cl atoms: Deactivating due to inductive withdrawal (-I effect), but ortho, para-directing due to resonance electron donation (+R effect) from their lone pairs.

In the case of 2,4-dichlorobenzotrifluoride , these directing effects are in opposition. A well-documented example is its nitration with mixed acids (sulfuric and nitric acid) to produce herbicides. polimi.itacs.org

Nitration of 2,4-Dichlorobenzotrifluoride: The major product is 2,4-dichloro-5-nitrobenzotrifluoride (B1298443) . polimi.it

The -CF3 group directs meta to itself (positions 3 and 5).

The C-2 chlorine directs ortho (position 3) and para (position 5).

The C-4 chlorine directs ortho (positions 3 and 5).

Both groups direct the incoming electrophile (NO₂⁺) to positions 3 and 5. However, position 5 is strongly favored. Position 3 is considered to be sterically hindered by the adjacent bulky -CF3 group and the C-2 chlorine. acs.org Under more forcing conditions (higher temperatures), further nitration can occur to yield 2,4-dichloro-3,5-dinitrobenzotrifluoride . google.compatsnap.com

For 3,4-dichlorobenzotrifluoride , the synthesis often involves the chlorination of 4-chlorobenzotrifluoride. google.com In this EAS reaction, the incoming electrophile (Cl⁺) is directed by both the -CF3 and the existing -Cl group. The -CF3 group directs meta (position 3), and the -Cl group directs ortho (position 3). The confluence of these directing effects leads to the formation of the 3,4-disubstituted product.

Table 2: Regioselectivity in the Nitration of 2,4-Dichlorobenzotrifluoride

| Reaction | Reagents | Major Product | Rationale for Regioselectivity | Reference |

|---|---|---|---|---|

| Mononitration | HNO₃ / H₂SO₄ | 2,4-dichloro-5-nitrobenzotrifluoride | Position 5 is meta to -CF₃ and ortho/para to the two -Cl atoms. Position 3 is sterically hindered. | polimi.itacs.org |

| Dinitration | Fuming H₂SO₄ / HNO₃ | 2,4-dichloro-3,5-dinitrobenzotrifluoride | Under forcing conditions, the less-favored, sterically hindered position 3 is also nitrated. | google.compatsnap.com |

Radical Reactions and Associated Mechanisms

Radical reactions involving dichlorotrifluoromethylbenzene typically require initiation by UV light or a radical initiator. libretexts.orgyoutube.com The most likely pathway involves the homolytic cleavage of the carbon-chlorine (C-Cl) bond, which is significantly weaker than the C-F and C-C bonds of the trifluoromethyl group.

The mechanism follows a standard chain reaction pattern:

Initiation: UV radiation can cause homolytic cleavage of a C-Cl bond to generate a dichlorotrifluoromethylphenyl radical and a chlorine radical.

Propagation: The aryl radical can abstract a hydrogen atom from a solvent or another molecule, or the chlorine radical can abstract a hydrogen from the aromatic ring (less likely) or another substrate.

Termination: Two radicals combine to form a stable molecule.

A key reaction type is reductive dehalogenation. Catalytic systems, for instance using palladium nanoparticles and a reductant like NaBH₄, can generate active hydrogen species (H•) that attack and cleave C-Cl bonds to achieve hydrodechlorination. researchgate.net This provides a pathway for the stepwise reduction of dichlorotrifluoromethylbenzene to simpler benzotrifluorides.

Oxidation and Reduction Chemistry

Reduction: The electron-deficient nature of the dichlorotrifluoromethylbenzene ring makes it susceptible to reduction, particularly electrochemical reduction. This process typically involves the sequential cleavage of the C-Cl bonds. Studies on structurally similar compounds like methoxychlor (B150320) and benzotrichloride show that reduction at a cathode (like glassy carbon or silver) occurs in discrete steps, with the number of chlorine atoms removed being dependent on the applied potential. semanticscholar.orgresearchgate.net The likely products from the reduction of dichlorotrifluoromethylbenzene would be chlorobenzotrifluoride isomers and ultimately, benzotrifluoride.

Oxidation: Conversely, the ring is highly resistant to oxidation due to the deactivating effects of its substituents. Oxidation requires harsh conditions and strong oxidizing agents. fishersci.comcoleparmer.com The nitration reactions discussed in section 3.2 are, in effect, an oxidation of the aromatic ring. Side-chain oxidation of the trifluoromethyl group is extremely difficult due to the strength of the C-F bonds.

Thermal and Photochemical Transformations

Thermal Stability: Dichlorobenzotrifluoride isomers are thermally stable compounds. Differential scanning calorimetry (DSC) analysis of 2,4-dichlorobenzotrifluoride shows no thermal decomposition effects at elevated temperatures under normal conditions. polimi.it However, its nitrated derivatives are significantly less stable. The decomposition temperature of 2,4-dichloro-5-nitrobenzotrifluoride is around 380°C, but this is lowered dramatically to approximately 140°C in the presence of sulfuric acid, a common condition in its synthesis, posing a risk of thermal runaway. polimi.it

Table 3: Physical and Thermal Properties of Dichlorobenzotrifluoride Isomers

| Property | 2,4-Dichlorobenzotrifluoride | 3,4-Dichlorobenzotrifluoride | Reference |

|---|---|---|---|

| CAS Number | 320-60-5 | 328-84-7 | chemicalbook.comnih.gov |

| Molecular Formula | C₇H₃Cl₂F₃ | C₇H₃Cl₂F₃ | fishersci.comontosight.ai |

| Molecular Weight | 215.00 g/mol | 215.00 g/mol | fishersci.comontosight.ai |

| Boiling Point | 117-118 °C | 173-174 °C | chemicalbook.comsigmaaldrich.com |

| Melting Point | -26 °C | -13 – -12 °C | chemicalbook.comsigmaaldrich.com |

| Flash Point | 72 °C (161.6 °F) | 65 °C (149 °F) | coleparmer.comsigmaaldrich.com |

| Thermal Decomposition | Stable | Stable | polimi.it |

Photochemical Transformations: As discussed in the radical reactions section (3.3), the primary photochemical transformation is the UV-induced cleavage of the C-Cl bond. This leads to the formation of highly reactive aryl radicals, which can then undergo a variety of subsequent reactions depending on the reaction medium and other species present.

Role of Substituents on Reaction Pathways and Selectivity

The reactivity of dichlorotrifluoromethylbenzene is a classic example of competing substituent effects.

-CF3 Group: This group dominates the molecule's character. Its intense -I effect is the primary reason the ring is highly deactivated towards electrophiles and strongly activated towards nucleophiles. In EAS, it is a powerful meta-director. In SNAr, it is a powerful activator, stabilizing the key Meisenheimer intermediate, especially when located ortho or para to the site of nucleophilic attack.

The ultimate reaction pathway and regioselectivity depend on the reaction type:

In EAS , the directing effects compete. For 2,4-dichlorobenzotrifluoride, the ortho,para-directing influence of the chlorines aligns with the meta-directing influence of the -CF3 group at position 5, making it the clear preferred site for substitution. acs.org

In SNAr , the effects are cooperative. Both the -CF3 and -Cl groups make the ring more electrophilic and susceptible to attack. The regioselectivity is then determined by which chlorine's departure leads to the most stable Meisenheimer complex, which is dictated by the position of the powerful -CF3 stabilizer.

Investigation of Reaction Intermediates and Transition States

The mechanisms of the key reactions involving dichlorotrifluoromethylbenzene are understood through the study of their transient intermediates and transition states.

Meisenheimer Complex (SNAr): For nucleophilic aromatic substitution, the key intermediate is the Meisenheimer complex. wikipedia.orglibretexts.org For an attack on 3,4-dichlorobenzotrifluoride at C-4 by a nucleophile like methoxide (CH₃O⁻), the resulting anionic complex is stabilized by delocalization of the negative charge across the ring and, crucially, onto the trifluoromethyl group via induction. Recent studies suggest that for some SNAr reactions, the Meisenheimer complex may not be a discrete intermediate but rather part of a concerted transition state. nih.gov

Arenium Ion (EAS): In electrophilic aromatic substitution, the rate-determining step involves the formation of a cationic intermediate known as an arenium ion or sigma (σ) complex. When nitrating 2,4-dichlorobenzotrifluoride, three possible arenium ions can be formed (attack at C-3, C-5, or C-6). The transition state leading to the arenium ion for C-5 attack is the lowest in energy because it avoids placing the positive charge on the carbon bearing the highly deactivating -CF3 group and is stabilized by the resonance effects of the chlorine atoms. libretexts.org Computational studies suggest that in some cases, particularly in nonpolar solvents, the reaction may proceed via a single, concerted transition state without forming a stable arenium ion intermediate. nih.gov

Radical Intermediates: In radical reactions, the primary intermediates are dichlorotrifluoromethylphenyl radicals, formed by the homolytic scission of a C-Cl bond. researchgate.net These short-lived, highly reactive species are not typically isolated but are detected spectroscopically or inferred from final products. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of dichlorobenzotrifluoride isomers. Both ¹H and ¹⁹F NMR are instrumental in distinguishing between the different isomeric forms and providing detailed structural information.

Multi-Dimensional NMR Techniques (e.g., 2D NMR, DOSY)

While one-dimensional (1D) NMR provides fundamental information, multi-dimensional NMR techniques offer deeper insights into the complex spin systems present in dichlorobenzotrifluoride. 2D NMR experiments, such as COSY (Correlation Spectroscopy), can elucidate the coupling relationships between protons on the benzene ring, aiding in the definitive assignment of their positions relative to the chloro and trifluoromethyl substituents.

Diffusion-Ordered Spectroscopy (DOSY) is another powerful multi-dimensional NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This can be particularly useful for analyzing the purity of a dichlorobenzotrifluoride sample and identifying any impurities present without the need for physical separation.

Solid-State NMR Spectroscopy

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of dichlorobenzotrifluoride in the solid phase. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, which are sensitive to the local electronic environment and molecular packing. This technique can be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions in the solid state. For instance, ssNMR can differentiate between ionic and covalent forms of related compounds and monitor their stability and reactivity in the solid state. nih.gov

Fluorine-19 NMR Chemical Shift Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for fluorinated compounds like dichlorobenzotrifluoride. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a unique fingerprint for the trifluoromethyl (-CF₃) group in each isomer. wikipedia.orgslideshare.net

The chemical shift of the -CF₃ group can be influenced by the positions of the chlorine atoms on the benzene ring. For organofluorine compounds, the ¹⁹F chemical shift range is typically between -50 to -70 ppm for -CF₃ groups. wikipedia.org Variations within this range for the different isomers of dichlorobenzotrifluoride allow for their differentiation and quantification. For example, 2,4-dichlorobenzotrifluoride is used as a certified reference material for quantitative NMR (qNMR), highlighting the reliability of ¹⁹F NMR for quantitative analysis. sigmaaldrich.comsigmaaldrich.com Long-range ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants, which are often larger than ¹H-¹H coupling constants, can provide additional structural information. wikipedia.org

Table 1: Representative ¹⁹F NMR Data

| Compound Isomer | Typical ¹⁹F Chemical Shift Range for -CF₃ (ppm) | Reference |

|---|---|---|

| Organofluorine Compounds | -50 to -70 | wikipedia.org |

| Trifluoro-toluene | -63.72 | colorado.edu |

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of dichlorobenzotrifluoride isomers and for analyzing their conformational properties.

The IR spectra of dichlorobenzotrifluoride isomers exhibit characteristic absorption bands corresponding to the vibrational modes of the molecule. For instance, the NIST WebBook provides the gas-phase IR spectrum for 2,5-dichlorobenzotrifluoride (B1583884), which can be used for its identification. nist.gov These spectra are unique to each isomer due to the different substitution patterns on the benzene ring, which affect the vibrational frequencies of the C-H, C-Cl, C-F, and benzene ring bonds.

Table 2: Key Vibrational Spectroscopy Information for Dichlorobenzotrifluoride Isomers

| Isomer | Spectroscopic Data Available | Source |

|---|---|---|

| 2,4-Dichlorobenzotrifluoride | IR, Raman, ¹H NMR, ¹³C NMR, MS | chemicalbook.com |

Conformational analysis of similar fluorinated molecules has been successfully performed using vibrational spectroscopy in conjunction with theoretical calculations. rsc.org By analyzing the changes in the vibrational spectra with temperature or solvent, it is possible to deduce information about the rotational isomers (conformers) and their relative energies.

In-situ Spectroscopic Monitoring of Reactions

In-situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for monitoring reactions involving dichlorobenzotrifluoride in real-time. mdpi.comnih.govnih.gov By using a fiber-optic probe coupled to an FTIR spectrometer, it is possible to track the concentration of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. mdpi.com This approach allows for precise determination of reaction endpoints, optimization of reaction conditions, and gaining mechanistic insights. mdpi.comyoutube.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of dichlorobenzotrifluoride isomers and for studying their fragmentation pathways.

Upon ionization in a mass spectrometer, dichlorobenzotrifluoride molecules form a molecular ion (M⁺) and then fragment into smaller, characteristic ions. The fragmentation pattern is unique to each isomer and provides valuable structural information. For example, gas-liquid chromatography-mass spectrometry has been used to identify 2,4-dichlorobenzotrifluoride in environmental samples. sigmaaldrich.comchemicalbook.com The NIST Chemistry WebBook contains mass spectral data for several isomers, including 2,5-dichlorobenzotrifluoride and 3,4-dichlorobenzotrifluoride. nist.govnist.gov

The presence of two chlorine atoms in dichlorobenzotrifluoride results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to the appearance of M, M+2, and M+4 peaks with specific intensity ratios, which can be used to confirm the presence of two chlorine atoms in the molecule. researchgate.net Analysis of these isotopic profiles aids in the unambiguous identification of the compound.

Studying the fragmentation pathways through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can provide detailed structural information. nih.govnih.gov By analyzing the daughter ions produced from the fragmentation of the molecular ion, it is possible to deduce the connectivity of atoms within the molecule and differentiate between isomers. researchgate.net

Table 3: Mass Spectrometry Data for Dichlorobenzotrifluoride Isomers

| Isomer | Molecular Weight | Key Fragmentation Information | Source |

|---|---|---|---|

| 2,4-Dichlorobenzotrifluoride | 215.00 | Identified by GC-MS | sigmaaldrich.comsigmaaldrich.com |

| 2,5-Dichlorobenzotrifluoride | 215.000 | Mass spectrum available in NIST database | nist.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a compound in its solid state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding the compound's physical and chemical properties.

For a molecule like dichlorotrifluoromethylbenzene, which exists as a liquid at or near room temperature, obtaining a single crystal suitable for X-ray diffraction analysis presents a significant challenge. The process would involve cooling the substance to a temperature below its melting point to induce crystallization. The melting points for common isomers are -26°C for 2,4-dichlorobenzotrifluoride and between -13°C and -12°C for 3,4-dichlorobenzotrifluoride. chemicalbook.comsigmaaldrich.com

Should a suitable single crystal be obtained, the analysis would proceed by mounting the crystal on a goniometer and exposing it to a focused beam of X-rays. The resulting diffraction pattern is then collected and analyzed to generate an electron density map, from which the precise coordinates of each atom in the crystal lattice can be determined.

Despite the power of this technique, a thorough review of the scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for any of the dichlorotrifluoromethylbenzene isomers. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are not available at this time. The lack of such data is likely due to the difficulty in growing high-quality single crystals of these low-melting-point compounds.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Gas Chromatography (GC) Method Development

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like dichlorotrifluoromethylbenzene. The development of a robust GC method is critical for resolving isomers and quantifying impurities.

Key Principles of GC Method Development:

The separation of dichlorotrifluoromethylbenzene isomers by GC is primarily influenced by their boiling points and their interactions with the stationary phase of the GC column. Isomers with different boiling points can often be separated on a non-polar column, where elution order generally follows the boiling point. For isomers with very close boiling points, a more polar stationary phase may be required to exploit subtle differences in dipole moments and achieve separation.

Research Findings:

While detailed, peer-reviewed studies on the systematic GC method development for all dichlorotrifluoromethylbenzene isomers are scarce, a patent for the preparation of 3,4-dichlorobenzotrifluoride provides a specific GC method for its analysis. This method demonstrates the successful application of GC for purity assessment of this particular isomer.

Table 1: GC Conditions for the Analysis of 3,4-Dichlorobenzotrifluoride

| Parameter | Value |

| Chromatograph | Gas Chromatograph |

| Detector | Flame Ionization Detector (FID) |

| Column | OV-1, 30 m x 0.32 mm x 0.5 µm |

| Carrier Gas | High Purity Nitrogen (99.99%) |

| Column Temperature | 140 °C (Isothermal) |

| Vaporization Temperature | 220 °C |

| Detector Temperature | 220 °C |

| Retention Time | ~2.8 minutes |

| Quantification | Area Normalization Method |

Source: CN103896728A shimadzu.com

This method, utilizing a common non-polar stationary phase (OV-1), indicates that at a purity level of greater than 99%, the primary peak for 3,4-dichlorobenzotrifluoride is well-resolved from any significant impurities under these isothermal conditions. For the separation of a mixture of dichlorotrifluoromethylbenzene isomers, a temperature-programmed method would likely be necessary to ensure adequate resolution between all components. The selection of a stationary phase with a different polarity, such as a phenyl- or cyanopropyl-substituted column, could also be explored to enhance the separation of closely eluting isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography is a versatile technique that can be used for the purity assessment of dichlorotrifluoromethylbenzene, particularly for analyzing less volatile impurities or for isomer separations that are challenging by GC.

Key Principles of HPLC Method Development:

For non-polar compounds like dichlorotrifluoromethylbenzene, reversed-phase HPLC is the most suitable approach. In this mode, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is driven by the differential partitioning of the analytes between the stationary and mobile phases.

Method Development Strategy:

A typical starting point for developing an HPLC method for dichlorotrifluoromethylbenzene isomers would involve a C18 column with a gradient elution of acetonitrile and water. A UV detector set to a wavelength where the aromatic ring absorbs, such as around 254 nm, would be appropriate for detection.

To optimize the separation of isomers, several parameters can be adjusted:

Mobile Phase Composition: Varying the ratio of organic solvent to water will affect the retention times. A higher proportion of organic solvent will lead to faster elution.

Organic Solvent: Switching from acetonitrile to methanol (B129727) can alter the selectivity of the separation due to different solvent-analyte interactions.

Stationary Phase: While C18 is a good starting point, other stationary phases can offer different selectivities. For aromatic isomers, a phenyl-based stationary phase can provide enhanced separation due to π-π interactions between the stationary phase and the aromatic ring of the analytes.

Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, sometimes leading to improved resolution.

Hypothetical HPLC Method:

Based on the principles of separating similar aromatic isomers, a potential HPLC method for the analysis of dichlorotrifluoromethylbenzene could be as follows:

Table 2: Proposed HPLC Conditions for Dichlorobenzotrifluoride Isomer Separation

| Parameter | Proposed Condition |

| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This proposed method utilizes a phenyl-hexyl column to leverage π-π interactions for potentially better separation of the dichlorotrifluoromethylbenzene isomers compared to a standard C18 column. A gradient elution is suggested to ensure that all isomers are eluted within a reasonable time frame with good peak shape. It is important to note that this is a theoretical starting point, and empirical optimization would be necessary to achieve baseline separation of all isomers.

Theoretical and Computational Chemistry Studies of Benzene, Dichloro Trifluoromethyl

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. epa.gov The potential energy surface (PES) is a mathematical map that relates the energy of a molecule to its geometry. By exploring the PES, chemists can identify stable conformers (energy minima) and the transition states (saddle points) that connect them.

For substituted benzenes, the rotation of substituent groups relative to the benzene (B151609) ring gives rise to different conformers with varying energies. For example, a study on para-dialkylbenzenes described the complex conformational landscape that arises from the presence of two independent alkyl chains. nih.gov The study used computational methods alongside laser-induced fluorescence spectroscopy to identify numerous low-energy conformations. The resulting PES was described as being "egg carton" shaped, with many local minima corresponding to different conformer arrangements. nih.gov A similar analysis for the various isomers of Benzene, dichloro(trifluoromethyl)- would be crucial to understand its three-dimensional structure and how the bulky trifluoromethyl and chloro groups restrict rotation and influence the relative stability of different conformers.

Table 3: Example of Conformational Analysis for Ethylbenzene (Note: Data is for a related compound to illustrate the methodology, not for Benzene, dichloro(trifluoromethyl)-)

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population |

| Perpendicular | 90° | 0.0 | ~50% |

| Planar | 0° | ~0.0 | ~50% |

This interactive table is based on findings from a conformational analysis study on ethylbenzene, which exists as two equally populated conformers. rsc.org

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.comnih.gov

For NMR spectra, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often combined with DFT (e.g., B3LYP functional), can calculate the 13C and 1H chemical shifts. rsc.org A study on various substituted benzenes showed that comparing these calculated shifts with experimental values can be a powerful method for determining the preferred conformations of the molecules. rsc.org For example, for chlorobenzene (B131634), three distinct chemical environments for the protons can be predicted, which would theoretically lead to a spectrum of doublets and triplets. youtube.comdocbrown.info

For IR spectra, DFT calculations can compute the vibrational frequencies and their corresponding intensities. dtic.mil These calculated frequencies are often scaled to correct for approximations in the computational method and for anharmonicity. researchgate.net A study on iodonitrobenzene isomers demonstrated the use of anharmonic force field methods within a DFT framework to accurately assign fundamental, combination, and overtone bands in the experimental IR and Raman spectra. researchgate.net Such a predictive analysis for Benzene, dichloro(trifluoromethyl)- would be essential for its characterization.

Table 4: Illustrative Comparison of Calculated and Experimental 1H NMR Chemical Shifts for Chlorobenzene (Note: Data is for a related compound to illustrate the methodology, not for Benzene, dichloro(trifluoromethyl)-)

| Proton Position | Predicted Splitting | Experimental Shift (ppm) |

| Ortho (2,6) | Doublet | 7.43 - 7.14 |

| Meta (3,5) | Triplet | 7.43 - 7.14 |

| Para (4) | Triplet | ~7.28 |

This interactive table is based on the analysis of the 1H NMR spectrum of chlorobenzene. youtube.comchemicalbook.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed, providing deep mechanistic insights. researchgate.net

The transition state is the highest energy point along a reaction coordinate, representing the critical configuration that molecules must pass through to transform from reactants to products. nih.gov Locating and characterizing the transition state using computational methods is key to understanding a reaction's kinetics, as the energy of the transition state relative to the reactants determines the activation energy of the reaction. researchgate.net

In the context of substituted benzenes, a common reaction is electrophilic aromatic substitution. libretexts.orgbyjus.com Computational studies of these reactions involve locating the transition state structure for the electrophilic attack on the benzene ring. For example, a computational analysis of the H-exchange reaction on benzene with an HF/BF3 superacid identified the transition structures and calculated an activation barrier of about 31 kcal/mol. psu.edu The analysis revealed a non-rigid transition state, highlighting the dynamic nature of the reaction pathway. psu.edu For Benzene, dichloro(trifluoromethyl)-, computational modeling could predict the most likely sites for electrophilic attack (ortho, meta, or para to the substituents) by comparing the activation energies for each pathway, thus explaining the regioselectivity of its reactions.

Table 5: Illustrative Calculated Activation Energies for Electrophilic Substitution (Note: This data is for a model system to illustrate the methodology, not for Benzene, dichloro(trifluoromethyl)-)

| Reaction | Reactants | Electrophile | Activation Energy (kcal/mol) | Computational Method |

| H-Exchange | Benzene | H+ (from HF/BF3) | ~31.2 | MP2/6-31G** |

This interactive table is based on findings from a computational study on the H-exchange reaction of benzene. psu.edu

Reaction Pathway Optimization

The optimization of reaction pathways for "Benzene, dichloro(trifluoromethyl)-" is crucial for understanding its reactivity and for the rational design of synthetic routes to its derivatives. Computational methods, particularly density functional theory (DFT), are powerful tools for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. Key reaction types for this molecule include nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr):

The presence of a strong electron-withdrawing trifluoromethyl group and two chlorine atoms activates the benzene ring for nucleophilic attack. Computational studies on similar polyfluoronitrobenzenes have shown that the SNAr mechanism typically proceeds via an addition-elimination pathway. rsc.org The reaction is often regioselective, with the position of nucleophilic attack being influenced by the electronic properties of the substituents. For instance, in 2,4-dichloroquinazoline, DFT calculations revealed that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com A similar principle would apply to the isomers of dichloro(trifluoromethyl)benzene.

The rate-determining step in SNAr reactions of fluorinated aromatics has been computationally identified as the C-F bond-breaking step at the second transition state. rsc.org Recent studies have also highlighted that many SNAr reactions exist on a mechanistic continuum between a stepwise and a concerted process, which can be influenced by the nature of the nucleophile and the substrate. rsc.org

Table 1: Calculated Activation Energies for Nucleophilic Aromatic Substitution of a Related Compound

| Reactant | Nucleophile | Activation Energy (kcal/mol) | Source Compound |

| Pentafluoronitrobenzene | Ammonia | 15.8 | Pentafluoronitrobenzene |

| Pentafluoronitrobenzene | Methylamine | 14.9 | Pentafluoronitrobenzene |

This data is representative of SNAr reactions on highly activated fluoroarenes and is intended to provide a qualitative understanding.

Electrophilic Aromatic Substitution:

The trifluoromethyl group is a deactivating, meta-directing group for electrophilic aromatic substitution, while chlorine atoms are deactivating but ortho, para-directing. youtube.com Computational studies on the nitration of 2,4-dichlorobenzotrifluoride (B41404), a closely related compound, have been conducted to ensure the safety of the industrial process by understanding its thermodynamics and kinetics. polimi.it Such studies help in optimizing reaction conditions to favor the desired product and prevent runaway reactions. The reaction proceeds via the formation of a nitronium ion which then attacks the aromatic ring. polimi.it

Reaction path optimization algorithms, such as the nudged elastic band (NEB) method, are employed to find the minimum energy pathway between reactants and products, revealing the structures of intermediates and transition states along the reaction coordinate. qcware.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide atomic-level insights into the intermolecular interactions of "Benzene, dichloro(trifluoromethyl)-" in condensed phases. These simulations model the movement of atoms and molecules over time, allowing for the characterization of non-covalent interactions that govern the physical properties of the substance.

The primary intermolecular interactions expected for "Benzene, dichloro(trifluoromethyl)-" include:

Halogen Bonding: The chlorine atoms on the benzene ring can act as halogen bond donors, interacting with electron-rich sites on neighboring molecules. Theoretical studies on halogen bonding between benzene and heteronuclear halogens have shown that these interactions are significant and directional. mdpi.com

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The geometry and strength of these interactions are influenced by the substituents on the ring.

Dipole-Dipole Interactions: The polar C-Cl and C-F bonds create a molecular dipole moment, leading to dipole-dipole interactions between molecules.

MD simulations can be used to calculate various properties that describe these interactions, such as radial distribution functions (RDFs) and interaction energies. For example, RDFs can reveal the preferred distances and orientations between molecules, providing a signature of specific interactions like halogen bonding or π-π stacking.

Table 2: Representative Intermolecular Interaction Energies from MD Simulations of Related Systems

| Interacting Pair | Interaction Type | Interaction Energy (kJ/mol) | System |

| Benzene-Benzene | π-π Stacking | -10 to -15 | Liquid Benzene |

| C6H6---ClF | Halogen Bond | -37.18 | Benzene-ClF complex |

| C6H6---BrCl | Halogen Bond | -27.80 | Benzene-BrCl complex |

This data is illustrative of the types and strengths of intermolecular interactions that would be relevant for "Benzene, dichloro(trifluoromethyl)-". The specific values for the target compound would depend on its precise isomeric structure.

Computational approaches, such as those used in the study of amorphous solid dispersions, can effectively evaluate intermolecular interactions between a drug molecule and a polymer matrix, which is analogous to the interactions within a pure condensed phase of "Benzene, dichloro(trifluoromethyl)-". dovepress.com These simulations are crucial for predicting material properties and understanding the behavior of the compound in various applications.

Environmental Fate, Transport, and Degradation Pathways of Benzene, Dichloro Trifluoromethyl

Photochemical Degradation in Atmospheric and Aquatic Environments

The photochemical degradation of dichlorobenzotrifluoride is a critical process influencing its persistence in the environment. In the atmosphere, this compound is not considered a volatile organic compound (VOC) that contributes to the formation of tropospheric ozone. industrialchemicals.gov.aunih.gov This exemption is based on its low photochemical reactivity. industrialchemicals.gov.au The presence of electron-withdrawing groups, the chlorine and trifluoromethyl groups, on the benzene (B151609) ring deactivates it towards electrophilic attack and oxidation. industrialchemicals.gov.au

In aquatic environments, photolysis, the breakdown of compounds by light, plays a significant role in the degradation of similar chlorinated aromatic compounds. nih.govepa.govnih.gov For instance, studies on chlorobenzene (B131634) and p-dichlorobenzene have demonstrated their degradation through photochemical processes. uwaterloo.caresearchgate.net The process often involves the generation of highly reactive hydroxyl radicals, which can oxidize a wide range of organic compounds. uwaterloo.camdpi.com The ultimate products of such degradation are typically carbon dioxide, water, and mineral anions. uwaterloo.ca The efficiency of aquatic photolysis can be influenced by the presence of natural organic matter, which can inhibit direct photolysis through light screening. nih.gov

Biodegradation Mechanisms and Microbial Transformation Pathways

The biodegradation of halogenated aromatic compounds like dichlorobenzotrifluoride is a complex process influenced by the microbial communities present and environmental conditions. While specific studies on the biodegradation of dichlorobenzotrifluoride are limited, research on analogous compounds provides valuable insights. For instance, microbial communities have been shown to degrade benzene and other aromatic compounds under various conditions. nih.gov

The structure of dichlorobenzotrifluoride, with its stable carbon-fluorine bonds in the trifluoromethyl group and the presence of chlorine atoms, presents a challenge for microbial degradation. industrialchemicals.gov.au The electron-withdrawing nature of these substituents makes the aromatic ring less susceptible to enzymatic attack. industrialchemicals.gov.au However, microorganisms have demonstrated the ability to transform a variety of pharmaceutical and personal care products with diverse chemical structures, suggesting that pathways for the breakdown of persistent organic pollutants can exist. nih.gov These transformations can include reactions like O-demethylation in related aromatic compounds. nih.gov

Chemical Hydrolysis and Solvolysis Studies

Chemical hydrolysis, the reaction with water, is another potential degradation pathway for dichlorobenzotrifluoride in the environment. The stability of the carbon-chlorine and carbon-fluorine bonds generally makes this compound resistant to hydrolysis under normal environmental conditions.

However, under specific industrial conditions involving high temperatures and pressures, and in the presence of alkali metal hydroxides, dichlorobenzenes can undergo hydrolysis to form chlorophenols. google.com For example, the hydrolysis of para-dichlorobenzene can yield para-chlorophenol. google.com This type of reaction is typically not representative of natural environmental processes but is relevant in the context of industrial waste treatment. The reaction times for such industrial hydrolysis can range from 30 to 180 minutes. google.com

Sorption and Volatilization Dynamics in Environmental Compartments

The movement and distribution of dichlorobenzotrifluoride in the environment are governed by sorption and volatilization. Sorption to soil and sediment particles can reduce its mobility in water and its availability for degradation. Studies on similar compounds, like 3,3'-dichlorobenzidine, have shown extensive adsorption to a variety of aquatic sediments. epa.gov

Volatilization is another key process influencing the environmental fate of dichlorobenzotrifluoride. As a volatile liquid, it has the potential to move from water or soil into the atmosphere. industrialchemicals.gov.au This is particularly relevant given its use in applications such as coatings, thinners, and cleaning solvents. nih.gov The tendency of a chemical to volatilize is influenced by its vapor pressure and solubility in water.

Table 1: Physicochemical Properties of Dichlorobenzotrifluoride Isomers

| Property | 2,4-Dichlorobenzotrifluoride (B41404) | 3,4-Dichlorobenzotrifluoride (B146526) |

| CAS Number | 320-60-5 sigmaaldrich.com | 328-84-7 sigmaaldrich.com |

| Molecular Formula | Cl₂C₆H₃CF₃ sigmaaldrich.com | Cl₂C₆H₃CF₃ sigmaaldrich.com |

| Molecular Weight | 215.00 g/mol sigmaaldrich.com | 215.00 g/mol sigmaaldrich.com |

| Boiling Point | 117-118 °C sigmaaldrich.com | 173-174 °C sigmaaldrich.com |

| Density | 1.484 g/mL at 25 °C sigmaaldrich.com | 1.478 g/mL at 25 °C sigmaaldrich.com |

| Vapor Pressure | Not specified | 1.6 mmHg at 20 °C sigmaaldrich.com |

| Flash Point | 72 °C (closed cup) sigmaaldrich.com | 65 °C (closed cup) sigmaaldrich.com |

This table was generated based on the data from the search results.

Development of Advanced Oxidation Processes for Environmental Remediation

Given the persistence of compounds like dichlorobenzotrifluoride, advanced oxidation processes (AOPs) are being explored for their potential in environmental remediation. mdpi.comnih.govnih.gov AOPs are characterized by the generation of highly reactive radical species, primarily the hydroxyl radical (•OH), which can non-selectively degrade a wide range of organic pollutants. mdpi.comnih.gov

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals. researchgate.netyoutube.com This process is effective for treating various industrial wastewaters containing persistent organic pollutants. researchgate.netpjoes.com The photo-Fenton process is an enhancement of the Fenton process where UV light is used to accelerate the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of hydroxyl radical production. researchgate.netpjoes.comenviolet.com

Studies on compounds structurally similar to dichlorobenzotrifluoride, such as p-dichlorobenzene and 2,4-dichlorophenol, have demonstrated the effectiveness of Fenton and photo-Fenton processes for their degradation. researchgate.netresearchgate.net The photo-Fenton process, in particular, has shown higher removal efficiency for organic pollutants compared to the standard Fenton process. pjoes.comnih.gov

Table 2: Comparison of Fenton and Photo-Fenton Processes

| Feature | Fenton Process | Photo-Fenton Process |

| Reactants | Fe²⁺, H₂O₂ researchgate.net | Fe²⁺, H₂O₂, UV light researchgate.net |

| Primary Oxidant | Hydroxyl Radical (•OH) researchgate.net | Hydroxyl Radical (•OH) researchgate.net |

| Advantages | Simple operation, rapid •OH generation researchgate.net | Higher degradation rate, less sludge production, potential for automation enviolet.com |

| Disadvantages | Production of iron sludge, continuous addition of Fe²⁺ needed researchgate.net | Higher initial cost due to UV lamps nih.gov |

This table was generated based on the data from the search results.

Ozonation and Advanced Ozonation

Ozonation, the use of ozone (O₃) as an oxidizing agent, is another AOP applied in water treatment. nih.govnih.gov Ozone can directly react with organic compounds or decompose to form hydroxyl radicals, especially at higher pH. nih.gov While ozone alone can partially oxidize pollutants, its combination with other processes, like UV radiation or hydrogen peroxide (advanced ozonation), can significantly enhance the degradation of recalcitrant compounds. mdpi.comnih.gov

The application of ozonation can sometimes lead to the formation of disinfection byproducts, so process conditions must be carefully optimized. nih.gov For instance, ozonation of water containing phenylalanine, an amino acid, can increase the formation potential of certain disinfection byproducts during subsequent chlorination. nih.gov

Photocatalytic Degradation using Semiconductor Materials

The photocatalytic degradation of persistent organic pollutants, such as "Benzene, dichloro(trifluoromethyl)-", using semiconductor materials is an advanced oxidation process that has garnered significant attention. nih.gov This technology utilizes semiconductor photocatalysts, most notably titanium dioxide (TiO₂) and zinc oxide (ZnO), to mineralize organic compounds into less harmful substances under irradiation. nih.govresearchgate.net The process is predicated on the generation of highly reactive oxygen species (ROS) upon the activation of the semiconductor by light energy. nih.gov

When a semiconductor like TiO₂ is irradiated with photons of energy equal to or greater than its bandgap, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. These charge carriers can then migrate to the catalyst surface and initiate a series of redox reactions. The holes in the valence band can directly oxidize adsorbed organic molecules or react with water to produce hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. Concurrently, the electrons in the conduction band can reduce molecular oxygen to superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive species.

The efficiency of photocatalytic degradation is influenced by several factors, including the type and concentration of the photocatalyst, the pH of the solution, the reaction temperature, and the wavelength and intensity of the light source. researchgate.netyoutube.com For instance, the degradation of certain pesticides has been shown to be more effective with TiO₂ compared to ZnO under similar conditions. researchgate.net The optimal catalyst concentration is crucial, as an excess can lead to particle aggregation and reduced light penetration. researchgate.net The pH of the medium can affect the surface charge of the photocatalyst and the speciation of the target pollutant, thereby influencing the adsorption and degradation rates. researchgate.netyoutube.com

Modifications to semiconductor photocatalysts, such as doping with metal or non-metal elements, can enhance their photocatalytic activity. Doping can narrow the bandgap of the semiconductor, allowing it to be activated by visible light, which constitutes a larger portion of the solar spectrum compared to UV light. nih.govyoutube.com For example, co-doping TiO₂ with copper and iron has been shown to significantly improve the degradation of gaseous benzene under visible light by enhancing light absorption and increasing the concentration of surface hydroxyl groups. nih.gov Similarly, doping ZnO with chloride ions has been found to reduce its bandgap and enhance the degradation of organic dyes. nih.gov Fluorination of semiconductor surfaces, such as TiO₂, can also modify their electronic and surface properties, leading to enhanced photocatalytic performance by influencing adsorption behavior and interfacial charge transfer dynamics. bohrium.com

While specific research on the photocatalytic degradation of "Benzene, dichloro(trifluoromethyl)-" is limited, studies on analogous compounds like dichlorophenols and other chlorinated aromatics provide insights into the potential degradation pathways. researchgate.netiaea.org The degradation is expected to proceed through a series of hydroxylation, dechlorination, and defluorination steps, ultimately leading to the opening of the aromatic ring and mineralization to CO₂, H₂O, and inorganic acids. The robust C-F bond in the trifluoromethyl group generally makes it more resistant to cleavage compared to C-Cl bonds. Therefore, the initial steps would likely involve the breaking of the carbon-chlorine bonds and the hydroxylation of the benzene ring.

The following tables present hypothetical and comparative data based on the degradation of similar halogenated aromatic compounds using semiconductor photocatalysis.

Table 1: Comparative Degradation Efficiency of Halogenated Aromatic Compounds with Different Photocatalysts

| Compound | Photocatalyst | Irradiation Source | Degradation Efficiency (%) | Reference Compound |

|---|---|---|---|---|

| Benzene, dichloro(trifluoromethyl)- | TiO₂ | UV Light | ~85-95 (estimated) | Dichlorophenol, Chlorpyrifos researchgate.netresearchgate.net |

| Benzene, dichloro(trifluoromethyl)- | ZnO | UV Light | ~75-85 (estimated) | Chlorpyrifos researchgate.net |

| Benzene, dichloro(trifluoromethyl)- | Cu-Fe-TiO₂ | Visible Light | ~70-80 (estimated) | Benzene nih.gov |

| Benzene, dichloro(trifluoromethyl)- | Cl-ZnO | UV Light | ~80-90 (estimated) | Methylene Blue nih.gov |

Table 2: Influence of Operational Parameters on the Photocatalytic Degradation of a Model Halogenated Aromatic Compound (e.g., Dichlorophenol)

| Parameter | Condition | Degradation Rate | Reference Study Insights |

|---|---|---|---|

| Catalyst Concentration | Optimal (e.g., 1.0 g/L) | High | Excess catalyst can lead to turbidity and light scattering, reducing efficiency. researchgate.netresearchgate.net |

| pH | Acidic (e.g., pH 4-5) | High | The surface charge of TiO₂ is positive in acidic media, favoring the adsorption of anionic intermediates. youtube.comresearchgate.net |

| pH | Alkaline (e.g., pH 9) | Moderate to High | Higher pH can favor the formation of hydroxyl radicals but may also lead to repulsion between the catalyst and pollutant. researchgate.net |

| Light Source | UV | High | Provides sufficient energy to overcome the bandgap of standard TiO₂ and ZnO. researchgate.netresearchgate.net |

| Light Source | Visible Light (with doped catalyst) | Moderate to High | Doping extends the catalyst's light absorption into the visible range. nih.goviaea.org |

Applications in Materials Science and Fine Chemical Synthesis Non Biological Focus

Role as an Intermediate in Polymer and Oligomer Synthesis

Dichloro(trifluoromethyl)benzene isomers are crucial intermediates in the production of high-performance polymers and oligomers, where the trifluoromethyl group enhances properties such as thermal stability, chemical resistance, and solubility, while the chloro groups provide reactive sites for polymerization.

One of the primary applications is in the synthesis of poly(aryl ether ketone)s (PAEKs) and other polyarylethers. These polymers are known for their exceptional mechanical strength and thermal stability. The di-chloro functionality of the benzene (B151609) derivative allows it to act as a monomer in nucleophilic aromatic substitution reactions with bisphenol salts. The incorporation of the trifluoromethyl group into the polymer backbone disrupts chain packing, which can improve solubility in organic solvents, facilitating processing without significantly compromising the high glass transition temperature and thermal stability. For instance, novel poly(aryl ether ketone)s containing trifluoromethyl groups have been synthesized, exhibiting low dielectric constants and dielectric loss, making them suitable for applications in microelectronics. Research has also explored the synthesis of trifluoromethyl-substituted polyimides from diamines derived from dichloro(trifluoromethyl)benzene precursors. These polyimides demonstrate excellent thermal stability, good mechanical properties, and low dielectric constants, making them promising materials for the electronics industry. researchgate.netmdpi.com

Furthermore, 2,5-dichloro(trifluoromethyl)benzene has been identified as a solvent for the high-temperature dissolution of polychlorotrifluoroethylene (PCTFE), a fluoropolymer with high chemical resistance and barrier properties. nih.gov This highlights its role not only as a monomer but also as a specialty solvent in polymer processing.

Table 1: Properties of Polymers Synthesized Using Dichloro(trifluoromethyl)benzene Derivatives

| Polymer Type | Monomer/Intermediate Derived from Dichloro(trifluoromethyl)benzene | Key Properties | Potential Applications |

| Poly(aryl ether ketone) (PAEK) | Dichloro(trifluoromethyl)benzene isomer | High thermal stability, improved solubility, low dielectric constant | Microelectronics, aerospace components |

| Polyimide | Diamine derived from dichloro(trifluoromethyl)benzene | Excellent thermal stability, good mechanical properties, low dielectric constant | Flexible electronics, high-temperature insulators |

Integration into Specialty Chemicals for Industrial Processes

Dichloro(trifluoromethyl)benzene serves as a versatile precursor for a range of specialty chemicals utilized in various industrial processes. Its reactivity allows for the introduction of the trifluoromethylphenyl group into larger molecules, thereby modifying their properties for specific applications.

A significant area of application is in the synthesis of agrochemicals. For example, 3,4-dichlorobenzotrifluoride (B146526) is a key starting material for the production of herbicides and fungicides. simsonpharma.com The trifluoromethyl group is a common feature in modern agrochemicals, often enhancing their biological efficacy and metabolic stability.

Additionally, these compounds are employed in the synthesis of specialty dyes and pigments. The introduction of a trifluoromethyl group can enhance the brightness, photostability, and sublimation fastness of dyes. While not a direct biological application, these dyes are integral to various industrial coloring processes.

Use in the Development of Electronic Materials